1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene
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Overview
Description
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is a chemical compound with the molecular formula C10H6F8O2 It is characterized by the presence of two tetrafluoroethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene typically involves the reaction of 1,2-dihydroxybenzene with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H4(OH)2+2C2H2F4OH→C6H4(OC2H2F4)2+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to obtain reduced forms of the compound.
Substitution: The tetrafluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(1,1,2,2-tetrafluoroethoxy)benzene
- 1,4-Bis(1,1,2,2-tetrafluoroethoxy)benzene
- 1,1,2,2-Tetrafluoroethoxybenzene
Uniqueness
1,2-Bis(1,1,2,2-tetrafluoroethoxy)benzene is unique due to the specific positioning of the tetrafluoroethoxy groups on the benzene ring. This positioning can significantly influence its chemical properties and reactivity compared to other similar compounds. The presence of two tetrafluoroethoxy groups also imparts distinct electronic and steric effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F8O2/c11-7(12)9(15,16)19-5-3-1-2-4-6(5)20-10(17,18)8(13)14/h1-4,7-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMCPUUDTMKLGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(C(F)F)(F)F)OC(C(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382097 |
Source
|
Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4063-48-3 |
Source
|
Record name | 1,2-bis(1,1,2,2-tetrafluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4063-48-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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